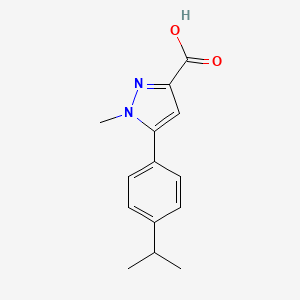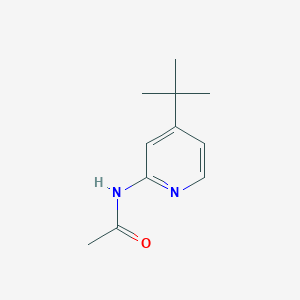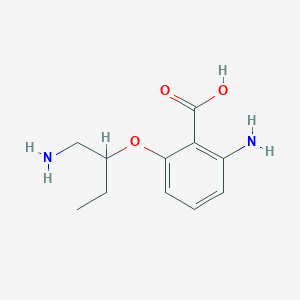![molecular formula C15H12N6 B13869105 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
The synthesis of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves several steps. One common method includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. For instance, the quinoline affixed pyrazole analogue can be obtained by treating 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline with pyrazole boronic ester followed by deprotection under hydrochloric acid medium . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline can be compared with other similar compounds, such as:
Triazoloquinolines: These compounds share a similar triazole and quinoline structure and exhibit comparable biological activities.
Pyrazoloquinolines: These derivatives also contain a pyrazole ring fused to a quinoline ring and are studied for their pharmacological properties.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and have distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12N6 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
6-[(5-methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C15H12N6/c1-10-8-17-14-15(18-10)21(20-19-14)9-11-4-5-13-12(7-11)3-2-6-16-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
WJNDOCURIXGUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=N1)N(N=N2)CC3=CC4=C(C=C3)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)
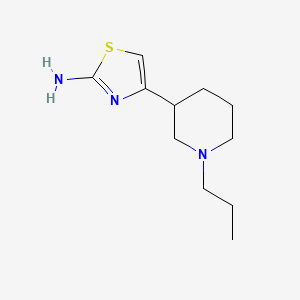
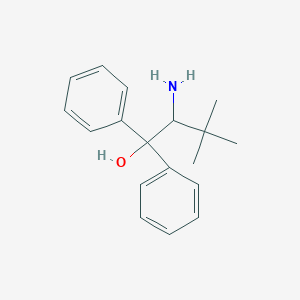
phosphane](/img/structure/B13869044.png)
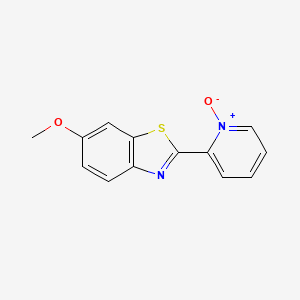
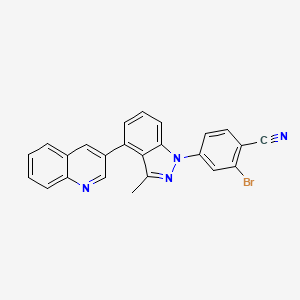
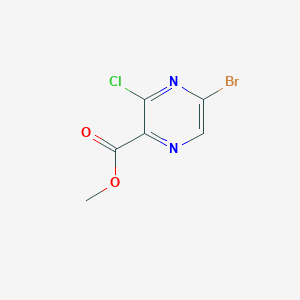
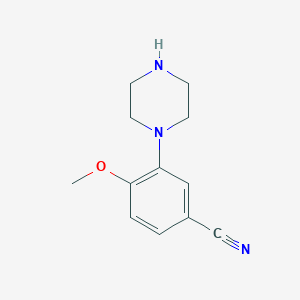
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)
